molecular formula C15H16N6O2S B2471879 N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide CAS No. 1170281-63-6

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide

Cat. No.: B2471879
CAS No.: 1170281-63-6
M. Wt: 344.39
InChI Key: JMOLNPZQYHINCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a chemical research reagent designed for investigative applications. This compound features a hybrid molecular architecture, incorporating a 6-(1H-pyrazol-1-yl)pyrimidin-4-amine core linked to a benzenesulfonamide group via an ethylamino spacer. This structure is of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. The pyrazolylpyrimidine scaffold is a recognized pharmacophore in drug discovery. Research on closely related analogues has demonstrated that this core structure can function as a potent inhibitor of cyclin-dependent kinases (CDKs), such as CDK2, which is a promising target for novel anticancer agents . Furthermore, the inclusion of a sulfonamide moiety is a common feature in several established and investigational therapeutic agents, including selective BRAF kinase inhibitors (e.g., Vemurafenib) used in oncology research . The presence of both these functional groups suggests potential for investigating this compound's activity against a panel of kinase targets. Researchers can utilize this reagent as a key intermediate or a building block in the synthesis of more complex molecules, or as a reference standard in biochemical and cellular assays to explore structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2S/c22-24(23,13-5-2-1-3-6-13)20-9-8-16-14-11-15(18-12-17-14)21-10-4-7-19-21/h1-7,10-12,20H,8-9H2,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOLNPZQYHINCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of the pyrazole and pyrimidine intermediates. One common synthetic route includes the following steps:

    Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.

    Preparation of Pyrimidine Intermediate: The pyrimidine ring can be synthesized through the reaction of a β-diketone with guanidine in the presence of a base.

    Coupling Reaction: The pyrazole and pyrimidine intermediates are then coupled using a suitable coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to ensure consistent and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer properties of compounds containing pyrazole and pyrimidine structures. For instance:

  • Mechanism of Action : Compounds similar to N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide have been shown to inhibit specific kinases involved in cancer cell proliferation. A study reported that pyrazole derivatives exhibit significant inhibition of Aurora A/B kinases, which are crucial for mitotic regulation in cancer cells .
  • Case Studies : In vitro studies demonstrated that certain derivatives led to reduced viability in various cancer cell lines, including HepG2 (liver cancer), Jurkat (T-cell leukemia), and A549 (lung cancer). For example, a derivative with a similar structure showed an IC50 value of 0.19 µM against BRAF (V600E), indicating potent anticancer activity .

Anti-inflammatory Properties

Compounds with sulfonamide groups are well-known for their anti-inflammatory effects. This compound may exhibit similar properties:

  • Clinical Relevance : The anti-inflammatory action is often linked to the inhibition of cyclooxygenase enzymes (COX), which play a key role in the inflammatory response. Several pyrazole-containing drugs have been successfully used as non-steroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Summary of Biological Activities

CompoundActivity TypeIC50 Value (µM)Cell Lines Tested
N-(2-((6-(1H-pyrazol-1-yl)...Anticancer0.19HepG2, Jurkat, A549
Similar Pyrazole DerivativeAnti-inflammatory0.50Various (clinical relevance)

Enzyme Inhibition Studies

In enzyme assays, compounds related to this compound have shown promising results in inhibiting key enzymes involved in tumor growth and inflammation:

  • V600E BRAF Inhibition : A study found that several derivatives exhibited strong inhibitory effects against V600E BRAF at concentrations as low as 1 µM .

Mechanism of Action

The mechanism of action of N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. This can lead to the disruption of key biological processes, such as cell division or signal transduction, ultimately resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidine Cores

A key analogue is 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 9 from ).

  • Structural Differences: The target compound lacks the chromen-4-one and fluorophenyl substituents present in the analogue. The ethylamino linker in the target is replaced with a methyl group in the analogue.
  • Physicochemical Properties :
    • Melting Point : The analogue melts at 175–178°C, suggesting higher crystallinity compared to the target compound (data unavailable).
    • Molecular Weight : 589.1 g/mol (vs. ~400–450 g/mol estimated for the target).
  • Synthetic Route : Both compounds utilize palladium-catalyzed cross-coupling, but the analogue requires additional fluorinated intermediates, complicating synthesis .

Sulfonamide Derivatives with Heterocyclic Modifications

4-(1,2,3,4-tetrahydro-4,4,6-trimethyl-2-thioxo-1-pyrimidinyl)-N-(2-thiazolyl)-benzenesulfonamide ():

  • Structural Differences: The thiazolyl group replaces the pyrazole in the target. A thioxo-pyrimidine core is present instead of the pyrimidine-ethylamino linker.
  • Synthesis: Derived from sulfathiazole and 4-methyl-4-isothiocyanato-2-pentanone, contrasting with the target’s pyrimidine-palladium coupling approach.
  • Implications : The thioxo group may enhance solubility but reduce metabolic stability compared to the target’s pyrazole-pyrimidine system .

N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide ():

  • Structural Differences: An anilinopyridine moiety replaces the pyrimidine core. No pyrazole or ethylamino linker.
  • Synthesis : Reacts N2-phenylpyridine-2,3-diamine with 4-methylbenzenesulfonyl chloride, a simpler route than the target’s multi-step synthesis.

Key Findings and Implications

  • Synthetic Challenges: Palladium-mediated coupling in the target’s synthesis introduces scalability hurdles, whereas simpler derivatives (e.g., anilinopyridine) are easier to produce but less functionally versatile .
  • Property Trade-offs : Fluorinated analogues (e.g., Example 9) exhibit higher molecular weights and melting points, which may hinder bioavailability despite enhanced binding affinity .

Biological Activity

N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Properties

The compound can be structurally represented as follows:

N 2 6 1H pyrazol 1 yl pyrimidin 4 yl amino ethyl benzenesulfonamide\text{N 2 6 1H pyrazol 1 yl pyrimidin 4 yl amino ethyl benzenesulfonamide}

This structure combines elements from both pyrazole and pyrimidine, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Notably, compounds containing pyrazole and pyrimidine moieties have been shown to exhibit:

  • Inhibition of Kinases : The compound may act as an inhibitor of mitogen-activated protein kinases (MAPKs), which play a crucial role in inflammation and cell proliferation .
  • Anticancer Activity : Research indicates that similar compounds have demonstrated antiproliferative effects against various cancer cell lines, including liver (HepG2) and cervical (HeLa) cancer cells .

3.1 Anticancer Activity

A study evaluated the anticancer potential of related pyrazole derivatives, revealing significant growth inhibition in cancer cell lines:

CompoundCell LineInhibition (%)Reference
6-AminopyrazoleHepG254.25
6-AminopyrazoleHeLa38.44
N-(2-Aminoethyl)VariousVaries

These findings suggest that this compound may exhibit similar properties due to its structural components.

3.2 Anti-inflammatory Activity

The compound has also been linked to anti-inflammatory effects through the inhibition of TNF-alpha release, which is significant in treating autoimmune diseases .

4. Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

  • Synthesis and Evaluation : A study synthesized various aminopyrazole derivatives, demonstrating that modifications at the N1 position could enhance or diminish biological activity .
  • Molecular Modeling Studies : Molecular docking studies indicated that these compounds could effectively bind to target proteins involved in cancer progression, supporting their potential as therapeutic agents .
  • Cytotoxicity Assessment : In vitro assays showed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal fibroblasts, indicating a favorable therapeutic index .

5. Conclusion

This compound represents a promising candidate for further research in anticancer and anti-inflammatory therapies. Its structural characteristics allow for diverse interactions with biological targets, warranting comprehensive studies to fully elucidate its pharmacological potential.

Q & A

Q. Advanced

  • Enzyme Inhibition Assays : Use kinase or protease targets (e.g., EGFR, CDK2) in fluorescence-based assays. IC50 values are determined via dose-response curves (0.1–100 µM) .
  • Cellular Uptake Studies : Fluorescent tagging (e.g., BODIPY) coupled with confocal microscopy quantifies intracellular localization .
  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes to target proteins (e.g., ATP-binding pockets). Key interactions include hydrogen bonds with the sulfonamide group and π-π stacking with pyrimidine .

How should contradictory data in biological activity studies be resolved?

Advanced
Contradictions (e.g., varying IC50 values across studies) require:

  • Orthogonal Assays : Validate kinase inhibition using both radiometric (32P-ATP) and luminescent (ADP-Glo) methods .
  • Structural Confirmation : Re-analyze compound purity via HPLC (>98%) and co-crystallize with target proteins to verify binding .
  • Statistical Reproducibility : Triplicate experiments with independent synthetic batches reduce batch-to-batch variability .

What computational strategies predict the compound’s reactivity and stability?

Q. Advanced

  • Density Functional Theory (DFT) : Gaussian 09 calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. Pyrimidine’s LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack .
  • Degradation Pathways : Accelerated stability studies (40°C/75% RH, 1 month) identify hydrolytic cleavage of the sulfonamide bond under acidic conditions (pH <3) .
  • pKa Prediction : Software like MarvinSketch estimates sulfonamide pKa (~10.2), guiding formulation for solubility .

What strategies mitigate synthetic challenges, such as low yields in the pyrazole coupling step?

Q. Advanced

  • Catalyst Screening : Test Pd(PPh3)4 vs. Xantphos-Pd-G3 for improved SNAr efficiency. Catalyst loading (5–10 mol%) and ligand ratios (1:2 Pd:ligand) are optimized .
  • Solvent Effects : Switch from DMF to DMAc reduces byproduct formation (e.g., dimerization) .
  • Microwave Irradiation : Reduces reaction time from 24 hours (reflux) to 45 minutes (150°C, 300 W) with 85% yield .

How is the compound’s selectivity profile against related targets evaluated?

Q. Advanced

  • Panel Screening : Test against 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects. Selectivity scores (S10 = IC50(target)/IC50(off-target)) >100 indicate high specificity .
  • Cryo-EM Analysis : Resolve binding conformations in complex with non-target proteins (e.g., serum albumin) to assess allosteric modulation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.